molecular formula C18H17N3OS B2760697 N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1172059-56-1

N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2760697
CAS No.: 1172059-56-1
M. Wt: 323.41
InChI Key: COKBZEZCQSXDPH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.41. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • IUPAC Name : 2-anilino-N-(2,3-dimethylphenyl)-1,3-thiazole-4-carboxamide
  • Molecular Formula : C₁₈H₁₇N₃OS
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 1172059-56-1

Anticancer Activity

Research has shown that thiazole derivatives, including this compound, exhibit significant anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole ring and phenyl substituents can enhance cytotoxicity against various cancer cell lines.

Case Studies

  • Antitumor Efficacy :
    • In a study evaluating various thiazole derivatives, compounds with similar structures demonstrated IC₅₀ values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as A-431 and Jurkat cells. The presence of methyl groups on the phenyl ring was noted to increase activity significantly .
  • Mechanistic Insights :
    • Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which may contribute to its anticancer efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens.

Antibacterial Studies

  • Mycobacterium tuberculosis : Some thiazole derivatives have shown promising activity against this pathogen, with selectivity indices indicating potential for further development .
  • Resistance Profiles : The compound's structural modifications have been linked to enhanced activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, indicating its potential as a scaffold for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ (µg/mL)Notes
AnticancerA-431 (human epidermoid carcinoma)1.98Significant cytotoxicity observed
AnticancerJurkat (human T-cell leukemia)1.61Enhanced by methyl substitutions
AntibacterialStaphylococcus aureusNot specifiedEffective against resistant strains
AntibacterialEnterococcus faeciumNot specifiedPotential for developing new antibiotics

Properties

IUPAC Name

2-anilino-N-(2,3-dimethylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-7-6-10-15(13(12)2)20-17(22)16-11-23-18(21-16)19-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKBZEZCQSXDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.